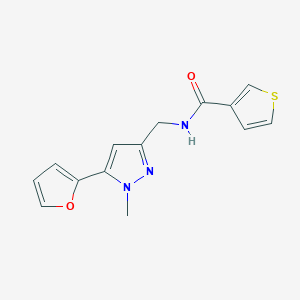
N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)thiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)thiophene-3-carboxamide” is a compound that belongs to the class of heterocyclic compounds known as thiophene carboxamides . It has a molecular formula of C15H12N2O2S and a molecular weight of 284.33. Thiophene and its substituted derivatives are very important in the field of medicinal chemistry, possessing a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
The synthesis of thiophene carboxamides like “this compound” involves various processes and intermediates . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .Molecular Structure Analysis
The molecular structure of “this compound” is based on the thiophene nucleus, which is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . The compound also contains a furan-2-yl group and a 1-methyl-1H-pyrazol-3-yl group attached to the thiophene nucleus.Applications De Recherche Scientifique
Crystal Packing and Aromaticity
- Supramolecular Effects of Aromaticity on Crystal Packing : A study by Rahmani et al. (2016) focused on the impact of heteroatom substitution (from oxygen in furan to sulfur in thiophene) on crystal packing. This substitution led to enhanced π-based interactions in thiophene derivatives, suggesting the importance of aromaticity in designing materials with desired supramolecular architectures (Rahmani et al., 2016).
Synthesis and Reactivity of Heterocyclic Compounds
- Novel Syntheses and Functionalization : Aleksandrov and El’chaninov (2017) reported on the synthesis and electrophilic substitution reactions of benzothiazole derivatives, starting from N-(1-Naphthyl)furan-2-carboxamide. This work illustrates the versatility of furan and thiophene carboxamides in synthesizing complex heterocyclic structures with potential applications in material science and pharmaceuticals (Aleksandrov & El’chaninov, 2017).
Biological Activities of Heterocyclic Carboxamides
- Antimicrobial and Antifungal Properties : Hamed et al. (2020) developed Schiff bases of chitosan incorporating heteroaryl pyrazole derivatives, including furan and thiophene moieties. These compounds exhibited significant antimicrobial activity against a range of bacteria and fungi, highlighting the potential of furan and thiophene carboxamides in developing new antimicrobial agents (Hamed et al., 2020).
Catalysis and Chemical Transformations
- C-H Bond Activation and Borylation Catalysis : A study by Hatanaka et al. (2010) demonstrated the catalytic potential of a half-sandwich iron N-heterocyclic carbene complex in activating the C-H bonds of furans and thiophenes. This research opens up new avenues for the functionalization of heteroaromatic compounds, essential for pharmaceutical and material science applications (Hatanaka et al., 2010).
Antitumor Activity and Drug Development
- Antiprotozoal Agents : Ismail et al. (2004) synthesized novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines with furan moieties, displaying potent antiprotozoal activity. This highlights the therapeutic potential of furan and thiophene carboxamides in treating protozoal infections (Ismail et al., 2004).
Orientations Futures
The future directions for “N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)thiophene-3-carboxamide” and similar compounds involve further exploration of their therapeutic properties and potential applications in medicinal chemistry and material science . There is a need for the design and discovery of new drug molecules that offer some of the greatest hopes for success in the present and future epoch
Mécanisme D'action
Target of Action
Thiophene and its substituted derivatives, which include this compound, have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
It is known that thiophene derivatives interact with their targets in a way that modulates the biological and physiological functions mentioned above .
Biochemical Pathways
Given the wide range of therapeutic properties of thiophene derivatives, it can be inferred that this compound likely interacts with multiple biochemical pathways .
Pharmacokinetics
Thiophene and its derivatives are known to be soluble in most organic solvents like alcohol and ether but insoluble in water . This solubility profile may influence the compound’s bioavailability.
Result of Action
Given the wide range of therapeutic properties of thiophene derivatives, it can be inferred that this compound likely has multiple effects at the molecular and cellular level .
Propriétés
IUPAC Name |
N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c1-17-12(13-3-2-5-19-13)7-11(16-17)8-15-14(18)10-4-6-20-9-10/h2-7,9H,8H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHAWIONWYOITEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNC(=O)C2=CSC=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


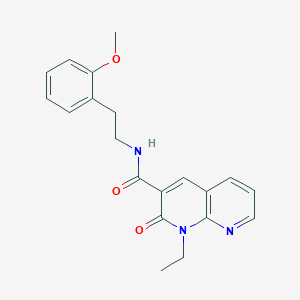
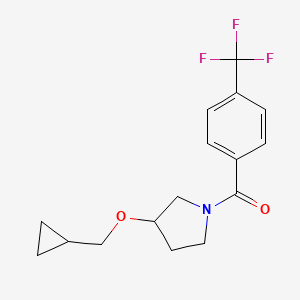
![2-[3-(3,5-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]-N-(furan-2-ylmethyl)acetamide](/img/no-structure.png)
![3-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2700135.png)
![(4-((2-Phenoxyethyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2700136.png)
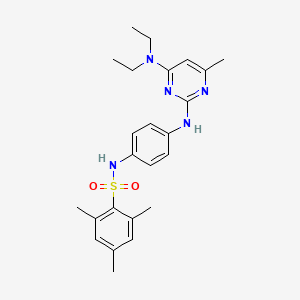
![(NE)-N-[(6-methylpyridazin-3-yl)methylidene]hydroxylamine](/img/structure/B2700138.png)
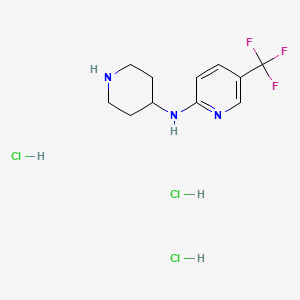
![(NZ)-N-[3-(1,3-benzodioxol-5-yl)-1,6,6-trimethyl-5,7-dihydroindazol-4-ylidene]hydroxylamine](/img/structure/B2700140.png)
![2-((1-((2-Methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B2700143.png)
![1-[(5-Bromopyrimidin-2-yl)amino]-3-(4-methoxyphenyl)-2-methylpropan-2-ol](/img/structure/B2700144.png)
![2-{3-[(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile](/img/structure/B2700147.png)
![3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2700151.png)